Plk1-IN-2
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Overview
Description
Plk1-IN-2 is a small molecule inhibitor specifically designed to target Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly during mitosis. PLK1 is often overexpressed in various types of cancer, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Plk1-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Plk1-IN-2 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
Plk1-IN-2 has a wide range of scientific research applications, particularly in the fields of:
Chemistry: Used as a tool compound to study the role of PLK1 in various chemical processes.
Medicine: Investigated as a potential therapeutic agent for treating cancers that overexpress PLK1.
Industry: Utilized in the development of new cancer therapies and diagnostic tools.
Mechanism of Action
Plk1-IN-2 exerts its effects by specifically binding to the ATP-binding pocket of PLK1, thereby inhibiting its kinase activity. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the G2/M checkpoint, DNA damage response, and mitotic spindle assembly .
Comparison with Similar Compounds
Similar Compounds
BI2536: Another PLK1 inhibitor with a similar mechanism of action but different chemical structure.
Volasertib: A PLK1 inhibitor that has shown promise in clinical trials for treating various cancers.
GSK461364: A selective PLK1 inhibitor with potent anti-cancer activity.
Uniqueness of Plk1-IN-2
This compound is unique due to its high specificity for PLK1, which minimizes off-target effects and reduces toxicity compared to other inhibitors. Its chemical structure allows for strong binding affinity and effective inhibition of PLK1 activity, making it a valuable tool in cancer research and therapy .
Properties
Molecular Formula |
C24H27FN8OS |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
7-[6-[[dimethyl(oxo)-λ6-sulfanylidene]amino]pyridin-2-yl]-5-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]pyrrolo[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C24H27FN8OS/c1-31-11-13-32(14-12-31)18-9-7-17(8-10-18)27-24-26-15-19-20(25)16-33(23(19)29-24)22-6-4-5-21(28-22)30-35(2,3)34/h4-10,15-16H,11-14H2,1-3H3,(H,26,27,29) |
InChI Key |
MDUWYOZDVRKSHB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C(=CN(C4=N3)C5=CC=CC(=N5)N=S(=O)(C)C)F |
Origin of Product |
United States |
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